Cas no 2228516-49-0 ({1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine)

{1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine is a versatile intermediate in organic synthesis, characterized by its cyclobutyl core and trifluoromethyl-substituted pyridine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery. The cyclobutyl ring introduces conformational rigidity, which can improve binding affinity and selectivity in target interactions. This compound is particularly useful in the development of bioactive molecules, including pharmaceuticals and agrochemicals. Its amine functionality allows for further derivatization, enabling the synthesis of a wide range of analogs. High purity and well-defined structural features ensure reproducibility in research applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive amine group.
{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine structure
2228516-49-0 structure
Product Name:{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine
CAS No:2228516-49-0
MF:C11H13F3N2
MW:230.229532957077
CID:5807730
PubChem ID:165685710
Update Time:2025-11-06

{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine
    • 2228516-49-0
    • {1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutyl}methanamine
    • EN300-1963354
    • Inchi: 1S/C11H13F3N2/c12-11(13,14)9-3-2-8(6-16-9)10(7-15)4-1-5-10/h2-3,6H,1,4-5,7,15H2
    • InChI Key: CYVSMHMXWFQJFD-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C=N1)C1(CN)CCC1)(F)F

Computed Properties

  • Exact Mass: 230.10308291g/mol
  • Monoisotopic Mass: 230.10308291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9Ų

{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine Pricemore >>

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Additional information on {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine

Introduction to {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine (CAS No. 2228516-49-0)

{1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine, identified by its CAS number 2228516-49-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif that combines a pyridine ring with a trifluoromethyl substituent and a cyclobutylamino group, has garnered attention due to its potential biological activity and synthetic utility.

The structural framework of this compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug candidates. The pyridine core is a common pharmacophore in many bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. The incorporation of a cyclobutyl moiety introduces rigidity to the molecule, which can be crucial for optimizing pharmacokinetic properties and target specificity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to explore the potential interactions of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine with various biological targets. Studies suggest that the trifluoromethyl group may enhance the compound's ability to interact with proteins by increasing lipophilicity and reducing rotation around certain bonds. Additionally, the cyclobutylamino group could provide steric hindrance that improves binding affinity in certain enzyme active sites.

In the realm of drug discovery, this compound has been investigated for its potential as an intermediate in the synthesis of more complex molecules. The presence of both pyridine and cyclobutyl functional groups makes it a versatile building block for designing novel therapeutic agents. Researchers have explored its reactivity in various cross-coupling reactions, which are fundamental to modern organic synthesis, enabling the construction of more intricate structures.

The biological activity of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine has been preliminarily assessed through in vitro assays. Early findings indicate that it may exhibit properties relevant to inflammation and pain modulation, areas where pyridine-based compounds have shown promise. However, further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.

One of the most exciting aspects of this compound is its potential in combination therapies. The structural features of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine make it an attractive candidate for developing synergistic drug regimens. By leveraging its unique interactions with biological targets, it could be combined with other agents to enhance overall efficacy while minimizing side effects.

The synthesis of this compound presents both challenges and opportunities for chemists. The introduction of multiple functional groups requires careful planning to ensure high yields and purity. Advances in synthetic methodologies, such as flow chemistry and catalytic processes, have made it possible to produce complex molecules like {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine more efficiently than ever before.

From a medicinal chemistry perspective, the optimization of this compound could lead to the discovery of new treatments for various diseases. The ability to modify its structure while maintaining or enhancing biological activity is key to developing effective drugs. Researchers are exploring different derivatives to improve pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development.

The role of computational tools in understanding the behavior of {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with biological systems at the atomic level. These insights are essential for guiding experimental efforts and predicting potential side effects.

In conclusion, {1-6-(trifluoromethyl)pyridin-3-ylcyclobutyl}methanamine represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activity make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of new therapies.

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